2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) 2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 174283-17-1
VCID: VC0068711
InChI: InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1
SMILES: COC(=O)C1(CC(=O)N1)CO
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)

CAS No.: 174283-17-1

Main Products

VCID: VC0068711

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) - 174283-17-1

CAS No. 174283-17-1
Product Name 2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate
Standard InChI InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1
Standard InChIKey QYTJBBSMODGNEH-LURJTMIESA-N
Isomeric SMILES COC(=O)[C@]1(CC(=O)N1)CO
SMILES COC(=O)C1(CC(=O)N1)CO
Canonical SMILES COC(=O)C1(CC(=O)N1)CO
Synonyms 2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
PubChem Compound 10844679
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator